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Compound of Interest

Compound Name: Everolimus EP impurity E

CAS No.: 1237826-25-3

Cat. No.: B8818437

Get Quote

Executive Summary
In the development and quality control of Everolimus (an mTOR inhibitor), distinguishing

between impurities arising from the starting material and those generated during synthesis is

critical.[1][3][4]

Impurity A (Sirolimus): The unreacted parent compound (Starting Material).[1][2][3][5] It is

pharmacologically active and potent.

Impurity E (Process-Related): Typically identified as 42-O-Formyl Rapamycin (EP

designation).[1][2][3][5][6] It is a process-related side product formed during the alkylation or

work-up steps.[1][2][3]

Differentiating these two is analytically challenging due to their structural similarity (macrocyclic

lactone backbone) but essential due to their differing toxicological and pharmacological profiles.

[1][2][3]

Structural & Mechanistic Origins[1][2][3][7]
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Understanding the chemical origin of these impurities allows for better upstream control during

synthesis.

Chemical Identity
Feature Impurity A (Sirolimus)

Impurity E (EP
Designation)

Chemical Name Rapamycin
42-O-Formyl Rapamycin (or

related isomer)

CAS Number 53123-88-9 1237826-25-3

Classification Starting Material (Parent)
Process-Related Impurity

(Side-Product)

Molecular Formula

Molecular Weight 914.17 g/mol ~942.18 g/mol

Polarity High Lipophilicity

Moderate-High Lipophilicity

(Formyl group reduces polarity

vs OH)

Synthesis Pathway & Impurity Formation
Everolimus is synthesized by alkylating Sirolimus at the C-40 position.[3][5] Impurity A is the

result of incomplete conversion. Impurity E arises from side-reactions, often involving the

acylation/formylation of the cyclohexyl hydroxyl group (C-42) or regio-isomerism.[1][2][3]

Sirolimus (Impurity A)
(Starting Material)

 Unreacted
(Residual)

Everolimus (API)
(C-40 Alkylation)

 Primary Reaction

Impurity E
(C-42 Formylation/Side Rxn)

 Side Reaction
(Process Artifact)

Alkylation Reagents
(Triflate/Ethylene Glycol)
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Figure 1: Mechanistic origin of Impurity A (Residual) versus Impurity E (Side-Reaction) during

Everolimus synthesis.

Analytical Performance: HPLC/UPLC Separation
Separating these macrocycles requires high-resolution chromatography because their

hydrophobicity (LogP > 6) causes them to co-elute on standard C18 columns if the gradient is

not optimized.[1][2][3]

Chromatographic Behavior[1][2][4][8][9]
Impurity A (Sirolimus): Lacks the polar 2-hydroxyethyl chain present in Everolimus.[1][2][3][5]

It is more hydrophobic and typically elutes after Everolimus in Reversed-Phase (RP) modes.

[1][2][3]

Impurity E: The formyl group (ester) is less polar than the free hydroxyl group it replaces.[1]

[3][5] Therefore, Impurity E is also highly hydrophobic and often elutes close to or after

Impurity A, creating a "critical pair" scenario.[1]

Validated Analytical Protocol (LC-UV/MS)
This protocol ensures baseline resolution (

) between the API, Impurity A, and Impurity E.[1][2][3]

System: UPLC or High-Performance Liquid Chromatography (HPLC) Detector: UV at 278 nm

(Targeting the triene conjugated system common to all rapalogues).[1][2][3][5]
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Parameter Condition Rationale

Column

C18 (e.g., YMC-Pack Pro C18

or Zorbax SB-C18),

mm, 3

m

High carbon load required for

retention of macrocycles.[1][2]

[3][5]

Column Temp -

Elevated temperature

improves mass transfer and

sharpens peaks for large

molecules.[1][2][3]

Mobile Phase A
Ammonium Acetate (10-20

mM) or Formate in Water

Buffering is crucial to prevent

lactone ring hydrolysis.[1][2][3]

[5]

Mobile Phase B
Acetonitrile (ACN) / Methanol

(50:[1][2][3]50)

ACN provides sharpness;

MeOH modifies selectivity for

the isomers.[1][3]

Gradient
0 min: 50% B

15 min: 85% B

Slow gradient rise is necessary

to separate the lipophilic

cluster (A, E, and API).[1][3]

Separation Logic Diagram
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Sample Injection

C18 Stationary Phase
(Hydrophobic Interaction)

1. Polar Impurities
(Open Ring/Seco Acids)

 Early Elution

2. Everolimus (API)
(Hydroxyethyl chain increases polarity)

 Main Peak

3. Impurity A (Sirolimus)
(No polar chain -> Retained)

 Late Elution

4. Impurity E
(Formyl ester -> Highly Retained)

 Critical Pair
(Late Elution)

Click to download full resolution via product page

Figure 2: Elution order in Reversed-Phase Chromatography. Impurity A and E are late-eluting

due to high lipophilicity.[1][2][3][5]

Biological & Toxicological Comparison
The distinction between A and E is not merely analytical; it impacts the safety profile of the drug

product.

Potency (mTOR Inhibition)[1][2][3][10]
Impurity A (Sirolimus): High Potency.[1][2][3][5][7] As the parent compound, Sirolimus is a

potent immunosuppressant.[8] High levels of Impurity A can alter the therapeutic dosage and

side-effect profile (e.g., different pharmacokinetic half-life than Everolimus).[1][2][3][5]

Impurity E: Variable/Lower Potency.[3][5] Modifications at the C-42 position (cyclohexyl ring)

or formylation can sterically hinder binding to the FKBP12-mTOR complex.[1][2][3] However,

it is structurally conserved enough to potentially cause off-target effects or competitive

inhibition.[1][2]

Regulatory Limits (ICH Q3A/B)
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Impurity A: Often treated as a "Qualified Impurity" because it is a known API with established

safety data.[3][5] Limits may be higher (e.g., 0.5% - 1.0%) compared to unknown impurities.

[1][2][3][5]

Impurity E: Must be controlled as a "Related Substance."[3] If it exceeds the identification

threshold (typically 0.10%), it requires characterization.[1][2][3] If it exceeds the qualification

threshold (0.15% or higher depending on dose), safety studies are required.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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